

Application Notes and Protocols: Antimicrobial Activity Screening of Butylcycloheptylprodigiosin

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Compound of Interest		
Compound Name:	Butylcycloheptylprodigiosin	
Cat. No.:	B15136177	Get Quote

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Introduction

Prodigiosins are a family of natural pigments produced by various bacteria, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and immunosuppressive properties. **Butylcycloheptylprodigiosin** (BCHP) is a member of this family, characterized by a unique cyclic chemical structure. However, it is important to note that recent scientific literature has challenged the natural occurrence of

Butylcycloheptylprodigiosin, suggesting that it may have been misidentified in the past and is an isomer of the known compound streptorubin B.[1]

These application notes provide a comprehensive guide for the antimicrobial activity screening of synthetic **Butylcycloheptylprodigiosin**. The following protocols and guidelines are designed to assist researchers in systematically evaluating its potential as a novel antimicrobial agent.

Data Presentation

Quantitative data from antimicrobial and cytotoxicity assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a standardized format for presenting your results.



Table 1: Minimum Inhibitory Concentration (MIC) of Butylcycloheptylprodigiosin

Test Microorganism	Strain ID	MIC (μg/mL)	Positive Control (Antibiotic)	MIC (μg/mL)
Staphylococcus aureus	ATCC 29213	Vancomycin	_	
Enterococcus faecalis	ATCC 29212	Ampicillin		
Escherichia coli	ATCC 25922	Ciprofloxacin	_	
Pseudomonas aeruginosa	ATCC 27853	Gentamicin		
Candida albicans	ATCC 90028	Fluconazole	_	
(Add other relevant strains)				

Table 2: Minimum Bactericidal Concentration (MBC) of Butylcycloheptylprodigiosin



Test Microorganism	Strain ID	MBC (μg/mL)	Positive Control (Antibiotic)	MBC (μg/mL)
Staphylococcus aureus	ATCC 29213	Vancomycin		
Enterococcus faecalis	ATCC 29212	Ampicillin	_	
Escherichia coli	ATCC 25922	Ciprofloxacin	_	
Pseudomonas aeruginosa	ATCC 27853	Gentamicin	_	
Candida albicans	ATCC 90028	Fluconazole	_	
(Add other relevant strains)			_	

Table 3: Cytotoxicity of Butylcycloheptylprodigiosin (MTT Assay)

Cell Line	Tissue of Origin	IC₅₀ (µg/mL)	Positive Control (e.g., Doxorubicin)	IC₅₀ (μg/mL)
HEK293	Human Embryonic Kidney	_		
HepG2	Human Hepatocellular Carcinoma			
A549	Human Lung Carcinoma	_		
(Add other relevant cell lines)				



Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of **Butylcycloheptylprodigiosin** that inhibits the visible growth of a microorganism.[2][3][4]

Materials:

- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Bacterial/fungal inoculums standardized to 0.5 McFarland
- Butylcycloheptylprodigiosin stock solution
- Positive control antibiotics
- Sterile pipette tips and multichannel pipette
- Incubator

Procedure:

- Prepare a serial two-fold dilution of Butylcycloheptylprodigiosin in the appropriate broth directly in the 96-well plate. The concentration range should be broad enough to determine the MIC.
- Add 100 μL of broth to all wells.
- Add 100 μL of the Butylcycloheptylprodigiosin stock solution to the first well of each row and mix.
- Perform a serial dilution by transferring 100 μ L from the first well to the second, and so on, discarding the final 100 μ L from the last well.



- Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5×10^5 CFU/mL in the wells.
- Inoculate each well with 10 μL of the standardized microbial suspension.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
- Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
- The MIC is the lowest concentration of Butylcycloheptylprodigiosin at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the lowest concentration of **Butylcycloheptylprodigiosin** that kills 99.9% of the initial microbial inoculum.[5][6][7]

Materials:

- MIC plates from the previous experiment
- Nutrient agar plates (e.g., Mueller-Hinton Agar)
- Sterile pipette and tips
- Incubator

Procedure:

- From the wells of the MIC plate that show no visible growth, take a 10 μL aliquot.
- Spot-inoculate the aliquot onto a fresh agar plate.



- Also, plate an aliquot from the positive growth control well to ensure the viability of the microorganisms.
- Incubate the agar plates under the same conditions as the MIC assay.
- The MBC is the lowest concentration of **Butylcycloheptylprodigiosin** that results in no colony formation on the agar plate, indicating a 99.9% kill rate.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

Materials:

- Sterile 96-well plates
- Mammalian cell lines
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of Butylcycloheptylprodigiosin in the cell culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the compound.



- Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (a known cytotoxic agent).
- Incubate the plate for 24-72 hours.
- After incubation, add 10 μ L of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
- The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
- Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another method to assess cytotoxicity by measuring the release of the lactate dehydrogenase enzyme from damaged cells.[10][11]

Materials:

- Sterile 96-well plates
- Mammalian cell lines
- Complete cell culture medium
- LDH assay kit (containing substrate, cofactor, and dye solutions)
- Microplate reader

Procedure:

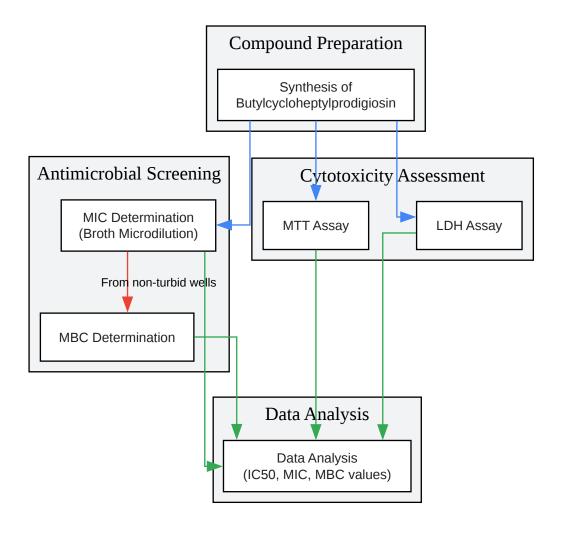
 Follow the same initial steps for cell seeding and treatment with Butylcycloheptylprodigiosin as in the MTT assay.



- Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
- After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
- Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
- Incubate the plate at room temperature for the recommended time, protected from light.
- The reaction will produce a colored product proportional to the amount of LDH released.
- Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
- Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

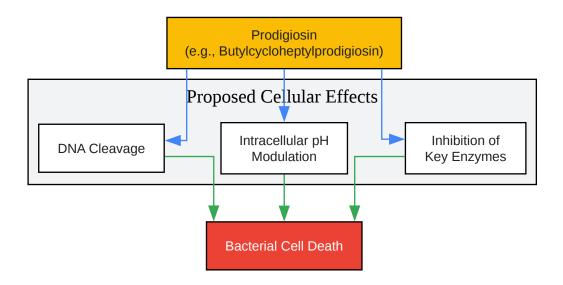
Visualizations





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Caption: Experimental workflow for antimicrobial screening.





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Caption: Proposed mechanisms of antimicrobial action for prodigiosins.

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